molecular formula C19H25Cl3N2OS B1678772 3-(1-Pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride CAS No. 157824-23-2

3-(1-Pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride

Cat. No.: B1678772
CAS No.: 157824-23-2
M. Wt: 435.8 g/mol
InChI Key: KSUNRZWFIKXTKO-LIOBNPLQSA-N
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Description

R-84760 is a selective kappa-opioid receptor agonist known for its potent antinociceptive (pain-relieving) effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The exact synthetic route and reaction conditions are proprietary and detailed in patents and scientific literature .

Industrial Production Methods

Industrial production of R-84760 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

R-84760 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

R-84760 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study kappa-opioid receptor interactions.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Explored for its potential in pain management and treatment of opioid dependence.

    Industry: Utilized in the development of new analgesic drugs

Mechanism of Action

R-84760 exerts its effects by selectively binding to kappa-opioid receptors in the central nervous system. This binding activates the receptors, leading to the inhibition of pain signals. The compound also activates the descending noradrenergic pathway, which further enhances its antinociceptive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

R-84760 is unique due to its high selectivity and potency as a kappa-opioid receptor agonist. It has a higher affinity for the receptor compared to other similar compounds, making it a valuable tool in pain management research .

Properties

CAS No.

157824-23-2

Molecular Formula

C19H25Cl3N2OS

Molecular Weight

435.8 g/mol

IUPAC Name

[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone;hydrochloride

InChI

InChI=1S/C19H24Cl2N2OS.ClH/c20-17-9-13-3-4-15(16(13)10-18(17)21)19(24)23-7-8-25-12-14(23)11-22-5-1-2-6-22;/h9-10,14-15H,1-8,11-12H2;1H/t14-,15+;/m1./s1

InChI Key

KSUNRZWFIKXTKO-LIOBNPLQSA-N

SMILES

C1CCN(C1)CC2CSCCN2C(=O)C3CCC4=CC(=C(C=C34)Cl)Cl.Cl

Isomeric SMILES

C1CCN(C1)C[C@@H]2CSCCN2C(=O)[C@H]3CCC4=CC(=C(C=C34)Cl)Cl.Cl

Canonical SMILES

C1CCN(C1)CC2CSCCN2C(=O)C3CCC4=CC(=C(C=C34)Cl)Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(1-pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride
R 84760
R 84761
R 86428
R 86436
R-84760
R-84761
R-86428
R-86436
Thiomorpholine, 4-((5,6-dichloro-2,3-dihydro-1H-inden-1-yl)carbonyl)-3-(1-pyrrolidinylmethyl)-, monohydrochloride, (R-(R*,S*))-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride
Reactant of Route 2
3-(1-Pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(1-Pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(1-Pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride
Reactant of Route 5
3-(1-Pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride
Reactant of Route 6
3-(1-Pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride

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